

Spectroscopic Profile of Junceellolide C: A Technical Guide

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Compound of Interest

Compound Name: Junceellolide C

Cat. No.: B12405504

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Junceellolide C**, a briarane-type diterpenoid isolated from the gorgonian coral *Junceella fragilis*. The information presented herein is intended to serve as a core reference for researchers engaged in natural product chemistry, chemical synthesis, and drug discovery.

Introduction

Junceellolide C belongs to the family of junceellolides, a series of anti-inflammatory diterpenoids. Its complex structure and biological activity make it a molecule of significant interest for further investigation and potential therapeutic applications. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and as a benchmark for synthetic efforts. This document compiles the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from the seminal publication by Shin, Park, and Fenical in *Tetrahedron*, 1989.

Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and mass spectrometry data for **Junceellolide C**.

^1H Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Data for **Junceellolide C** (500 MHz, CDCl_3)

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------|----------------------------------|--------------|---------------------------|
| 2 | 5.75 | d | 8.5 |
| 3 | 5.92 | d | 8.5 |
| 4 | 5.99 | s | |
| 6 | 5.60 | d | 9.0 |
| 7 | 3.15 | m | |
| 9 | 5.80 | s | |
| 10 | 2.55 | m | |
| 12 | 5.05 | br s | |
| 13 α | 2.45 | m | |
| 13 β | 2.20 | m | |
| 14 | 5.20 | br s | |
| 15 | 1.19 | s | |
| 16a | 5.25 | s | |
| 16b | 5.10 | s | |
| 17 | 2.95 | q | 7.0 |
| 18 | 1.25 | d | 7.0 |
| 20 | 1.95 | s | |
| OAc | 2.28, 2.15, 2.05, 2.02, 1.98 | s | |

^{13}C Nuclear Magnetic Resonance (NMR) Data

Table 2: ^{13}C NMR Data for **Junceellolide C** (125 MHz, CDCl_3)

| Position | Chemical Shift (δ , ppm) |
|------------------------|-----------------------------------|
| 1 | 46.5 |
| 2 | 72.1 |
| 3 | 140.1 |
| 4 | 124.5 |
| 5 | 145.2 |
| 6 | 121.5 |
| 7 | 45.1 |
| 8 | 84.5 |
| 9 | 78.1 |
| 10 | 38.5 |
| 11 | 60.2 |
| 12 | 74.5 |
| 13 | 38.1 |
| 14 | 75.5 |
| 15 | 15.1 |
| 16 | 117.5 |
| 17 | 49.8 |
| 18 | 9.5 |
| 19 | 171.5 |
| 20 | 21.2 |
| OAc (C=O) | 170.8, 170.5, 170.2, 169.8, 169.5 |
| OAc (CH ₃) | 21.8, 21.5, 21.2, 21.0, 20.8 |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **Junceellolide C**

| Technique | Ionization Mode | Observed m/z | Interpretation |
|-----------|-----------------|--------------|--|
| HR-FABMS | Positive | 639.2390 | $[M+H]^+$ (Calculated for $C_{30}H_{39}O_{15}$: 639.2395) |

Experimental Protocols

The data presented in this guide were obtained according to the methodologies detailed in the original 1989 publication.

Isolation and Purification

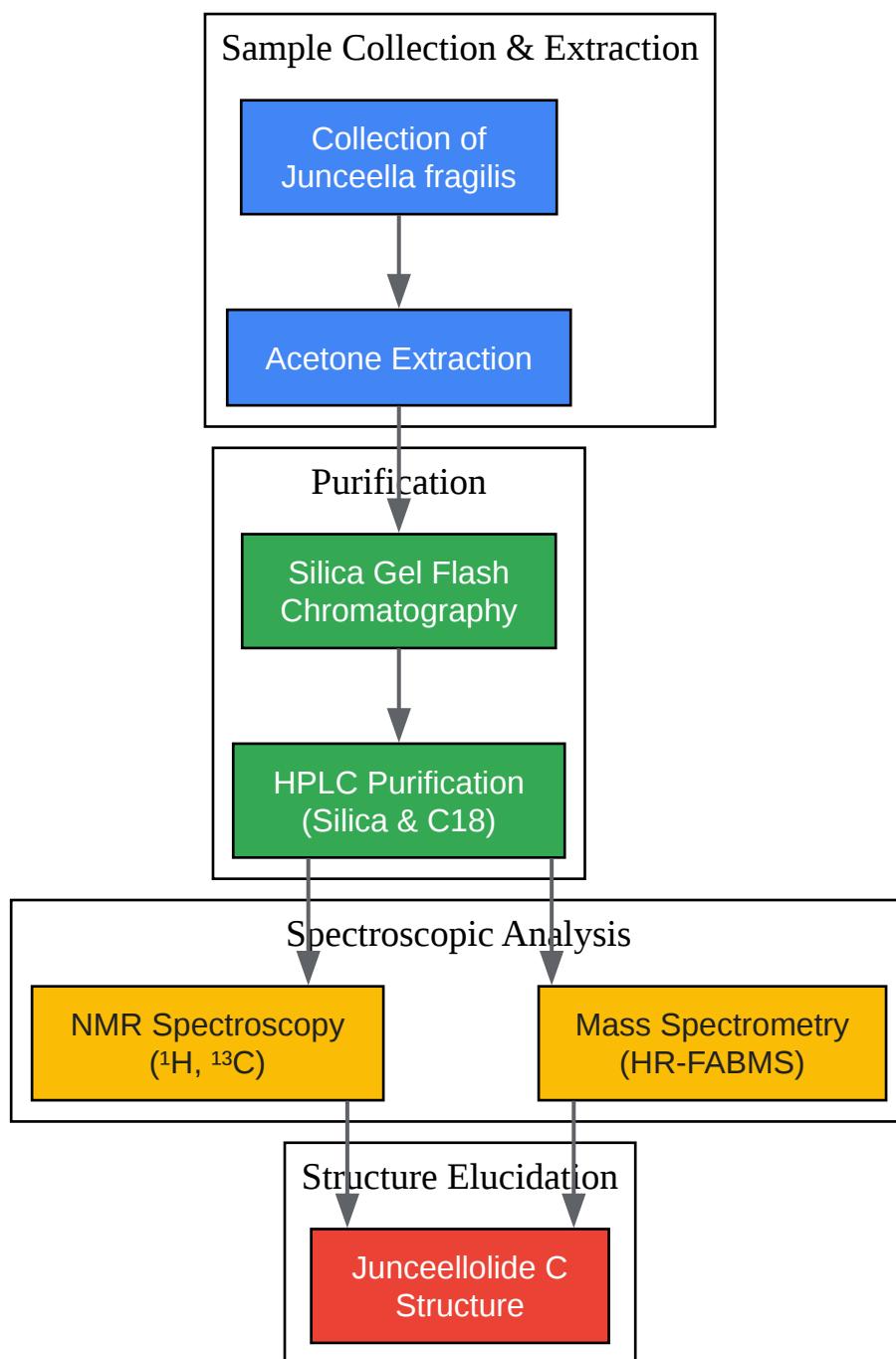
Junceellolide C was isolated from the acetone extract of the gorgonian *Junceella fragilis*. The crude extract was subjected to silica gel flash chromatography followed by repeated high-performance liquid chromatography (HPLC) on silica gel and reversed-phase (C18) columns to yield the pure compound.

Spectroscopic Analysis

- NMR Spectroscopy:** 1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform ($CDCl_3$). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry:** High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed to determine the exact mass and molecular formula of **Junceellolide C**.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **Junceellolide C**.

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